molecular formula C17H15Cl4NO5S B5165678 METHYL 2-{4-[2,2,2-TRICHLORO-1-(4-CHLOROBENZENESULFONAMIDO)ETHYL]PHENOXY}ACETATE

METHYL 2-{4-[2,2,2-TRICHLORO-1-(4-CHLOROBENZENESULFONAMIDO)ETHYL]PHENOXY}ACETATE

Cat. No.: B5165678
M. Wt: 487.2 g/mol
InChI Key: JIRGJIZZUWTNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{4-[2,2,2-TRICHLORO-1-(4-CHLOROBENZENESULFONAMIDO)ETHYL]PHENOXY}ACETATE is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group and a chlorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[2,2,2-TRICHLORO-1-(4-CHLOROBENZENESULFONAMIDO)ETHYL]PHENOXY}ACETATE typically involves multiple steps. One common method includes the reaction of trichloroacetaldehyde (chloral) with benzene in the presence of a catalyst such as aluminum chloride, followed by acetylation . Another method involves the reaction of benzaldehyde with chloroform in the presence of potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[2,2,2-TRICHLORO-1-(4-CHLOROBENZENESULFONAMIDO)ETHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce methyl derivatives.

Scientific Research Applications

METHYL 2-{4-[2,2,2-TRICHLORO-1-(4-CHLOROBENZENESULFONAMIDO)ETHYL]PHENOXY}ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 2-{4-[2,2,2-TRICHLORO-1-(4-CHLOROBENZENESULFONAMIDO)ETHYL]PHENOXY}ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group and chlorobenzenesulfonamide moiety play crucial roles in binding to these targets, influencing their activity and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{4-[2,2,2-TRICHLORO-1-(4-CHLOROBENZENESULFONAMIDO)ETHYL]PHENOXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl4NO5S/c1-26-15(23)10-27-13-6-2-11(3-7-13)16(17(19,20)21)22-28(24,25)14-8-4-12(18)5-9-14/h2-9,16,22H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRGJIZZUWTNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl4NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.